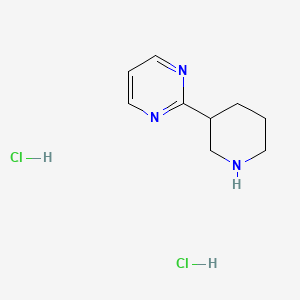

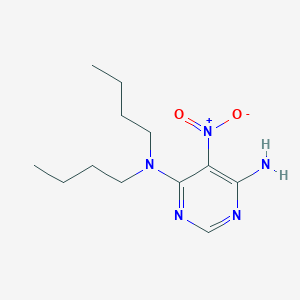

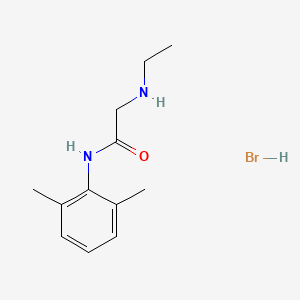

N,N-dibutyl-5-nitropyrimidine-4,6-diamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

A new synthetic route to obtain symmetric disubstituted alkyl/arylaminopyrimidines under mild conditions has been presented . This can be used to generate new purine libraries for drug discovery . The unexpected reaction of 6-alkoxy-4-chloro-5-nitropyrimidines with primary amines, which produced disubstituted dialkyl/arylamine pyrimidines instead of the expected 6-alkoxy-4-alkylamine-5-nitropyrimidines, was investigated .Molecular Structure Analysis

The molecular formula of “N,N-dibutyl-5-nitropyrimidine-4,6-diamine” is C12H21N5O2 . The average mass is 267.327 Da and the monoisotopic mass is 267.169525 Da .Physical And Chemical Properties Analysis

The molecular formula of “this compound” is C12H21N5O2 . The average mass is 267.327 Da and the monoisotopic mass is 267.169525 Da .Wissenschaftliche Forschungsanwendungen

Synthesis of Tetrahydropteridine C6-stereoisomers

Chiral N1-protected vicinal diamines, derived from amino acids, were condensed with 2-amino-6-chloro-5-nitro-4(3H)-pyrimidinone. The nitro group was reduced, and the amine deprotected, leading to the stereospecific synthesis of 6(R)- and 6(S)-propyltetrahydropterin with high enantiomeric purity. This process demonstrates the compound's utility in stereospecific syntheses, offering potential applications in the development of new pharmaceuticals or materials with specific optical activities (S. W. Bailey et al., 1992).

Antiproliferative Activity

The compound was explored for its antiproliferative activity. Through a series of chemical transformations, including treatment with KCN and subsequent benzylation, significant cell growth inhibition on various cell lines (CCRF-CEM, HL-60, HeLa S3, and L1210) was observed. This highlights its potential for developing new anticancer agents (M. Otmar et al., 2004).

Ring Transformation Reactions

3-Methyl-5-nitropyrimidin-4(3H)-one, a related compound, shows significant reactivity with carbonyl compounds, leading to diverse ring transformations. Such transformations are critical in synthetic organic chemistry, offering pathways to various pyridines and pyrimidines, which are key structures in many drugs and materials (N. Nishiwaki et al., 2003).

Facile Synthesis of Functionalized Nitroenamines

The aminolysis of 1-methyl-5-nitropyrimidin-2(1H)-one demonstrates the facile synthesis of diimines of nitromalonaldehyde, highlighting the compound's role in creating nitrogen-rich heterocycles. Such compounds are valuable in pharmaceuticals and materials science for their diverse biological activities and functional properties (N. Nishiwaki et al., 1996).

Eigenschaften

IUPAC Name |

4-N,4-N-dibutyl-5-nitropyrimidine-4,6-diamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N5O2/c1-3-5-7-16(8-6-4-2)12-10(17(18)19)11(13)14-9-15-12/h9H,3-8H2,1-2H3,(H2,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLIVHPURGHJZEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)C1=NC=NC(=C1[N+](=O)[O-])N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[(3-pyridinylmethyl)amino]methyl}-4(3H)-quinazolinone](/img/structure/B2987036.png)

![N-([2,3'-bifuran]-5-ylmethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2987038.png)

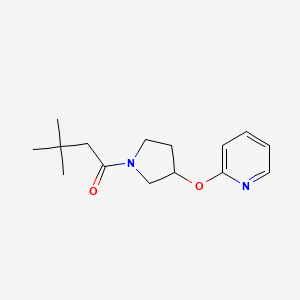

![(1-{5-[3-(tert-butyl)-1,2,4-oxadiazol-5-yl]-2-pyridyl}-1H-imidazol-4-yl)(4-isopropylpiperazino)methanone](/img/structure/B2987042.png)

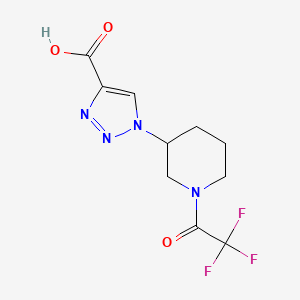

![(E)-1-((1S,4R,7S)-7-(bromomethyl)-1,7-dimethylbicyclo[2.2.1]heptan-2-ylidene)-2-(2,4-dinitrophenyl)hydrazine](/img/structure/B2987044.png)